molecular formula C16H13NO2 B14181209 3'-Formyl-4'-methoxy-2'-methylbiphenyl-4-carbonitrile CAS No. 923281-69-0

3'-Formyl-4'-methoxy-2'-methylbiphenyl-4-carbonitrile

Cat. No.: B14181209
CAS No.: 923281-69-0
M. Wt: 251.28 g/mol
InChI Key: HVIQECAJJWVFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile is an organic compound with a complex structure that includes a formyl group, a methoxy group, a methyl group, and a carbonitrile group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 3’-Carboxy-4’-methoxy-2’-methylbiphenyl-4-carbonitrile.

    Reduction: 3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-amine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl and carbonitrile groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Formyl-4’-methoxy-2’-methylbiphenyl-4-carbonitrile is unique due to the presence of both a formyl and a carbonitrile group on a biphenyl backbone. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

923281-69-0

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

4-(3-formyl-4-methoxy-2-methylphenyl)benzonitrile

InChI

InChI=1S/C16H13NO2/c1-11-14(7-8-16(19-2)15(11)10-18)13-5-3-12(9-17)4-6-13/h3-8,10H,1-2H3

InChI Key

HVIQECAJJWVFOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C=O)OC)C2=CC=C(C=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.